Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring . The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the isoxazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-Dimethylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination can significantly alter its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H7BrFNO3 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 5-(4-bromo-3-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |
InChI Key |
CVNPECBDEBTFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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